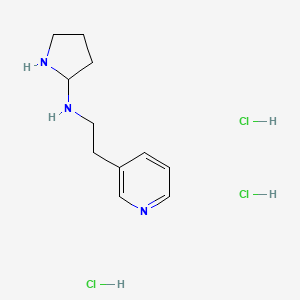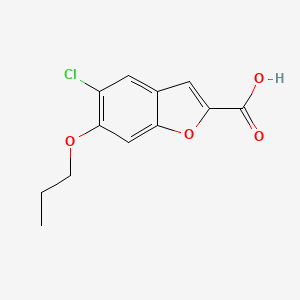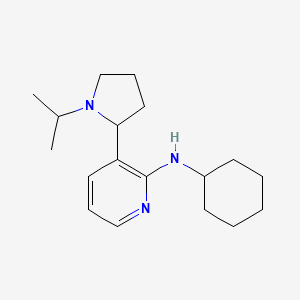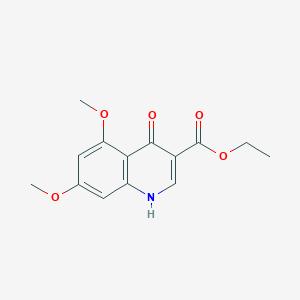
N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride is an organic compound that features a pyrrolidine ring and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride typically involves the reaction of pyrrolidine with a pyridine derivative. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds.
Applications De Recherche Scientifique
N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and pyridine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features and biological properties
Uniqueness
N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride is unique due to its specific combination of the pyrrolidine ring and pyridine moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C11H20Cl3N3 |
|---|---|
Poids moléculaire |
300.7 g/mol |
Nom IUPAC |
N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c1-3-10(9-12-6-1)5-8-14-11-4-2-7-13-11;;;/h1,3,6,9,11,13-14H,2,4-5,7-8H2;3*1H |
Clé InChI |
DQLVEIQOQZRAQV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)NCCC2=CN=CC=C2.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2S,3S,4R,5S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B11814674.png)


![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)



![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)

